

Assessing the Target Specificity of 5-Methylpyridazin-3-amine Compounds: A Comparative Guide

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Compound of Interest

Compound Name: **5-Methylpyridazin-3-amine**

Cat. No.: **B115811**

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For Researchers, Scientists, and Drug Development Professionals

The **5-methylpyridazin-3-amine** scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a new generation of kinase inhibitors. Its inherent properties, such as its nitrogen-rich heterocyclic structure, enhance binding affinity to a range of biological targets, making it a focal point in the development of therapeutics for oncology and fibrotic diseases. This guide provides an objective comparison of the target specificity of kinase inhibitors derived from the **5-methylpyridazin-3-amine** core against alternative, clinically relevant inhibitors. The performance is substantiated by quantitative experimental data, detailed methodologies, and visual representations of the targeted signaling pathways.

Comparative Analysis of Kinase Inhibitor Potency

The following tables summarize the in vitro potency of several kinase inhibitors, comparing pyridazine-based compounds with established inhibitors that do not contain the pyridazine core. This data, presented as half-maximal inhibitory concentrations (IC₅₀) or inhibitor dissociation constants (K_i), offers a direct comparison of their on-target efficacy.

Target: ALK5 (TGF- β RI)	Inhibitor Scaffold	Compound	Potency (Ki/IC50)	Citation
Pyridazine- Based	4,6-disubstituted pyridazine	Compound 20	Ki: 0.004 μ M	
Pyridazine- Based	4,6-disubstituted pyridazine	Compound 23	Ki: 0.003 μ M	
Non-Pyridazine Alternative	Imidazole- Pyridine	Galunisertib (LY2157299)	IC50: 56 nM (0.056 μ M)	[1][2][3]

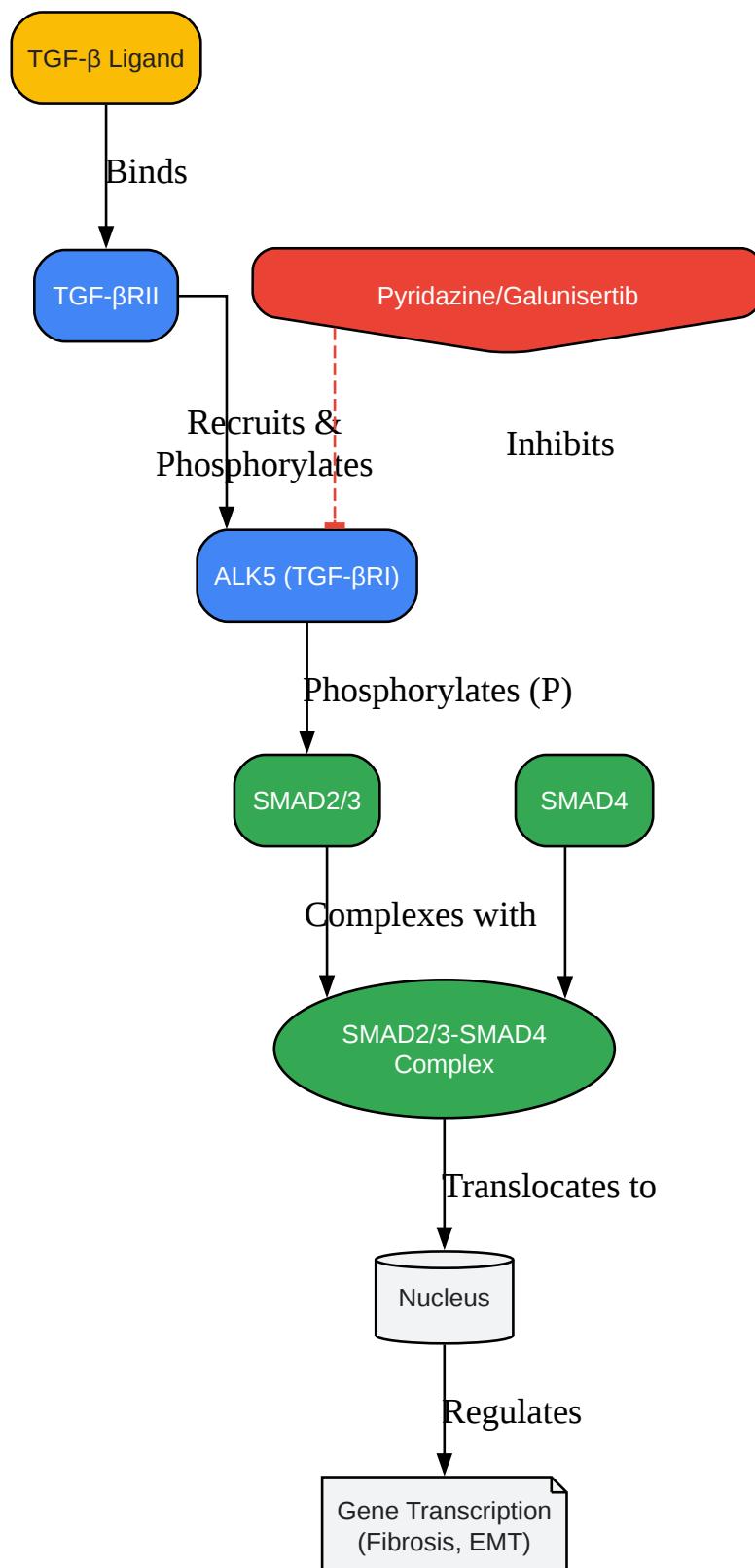
Target: VEGFR2	Inhibitor Scaffold	Compound	Potency (IC50)	Citation
Pyridazine- Based	Imidazo[1,2- b]pyridazine	TAK-593	0.95 nM (0.00095 μ M)	
Non-Pyridazine Alternative	Quinolone	Lenvatinib (E7080)	4.0 nM (0.004 μ M)	[4]

Target: DYRK1A	Inhibitor Scaffold	Compound	Potency (IC50)	Citation
Pyridazine- Based	Imidazo[1,2- b]pyridazine	Compound 17	2640 nM (2.64 μ M)	
Non-Pyridazine Alternative	β -carboline	Harmine	70-80 nM (0.07- 0.08 μ M)	[5]

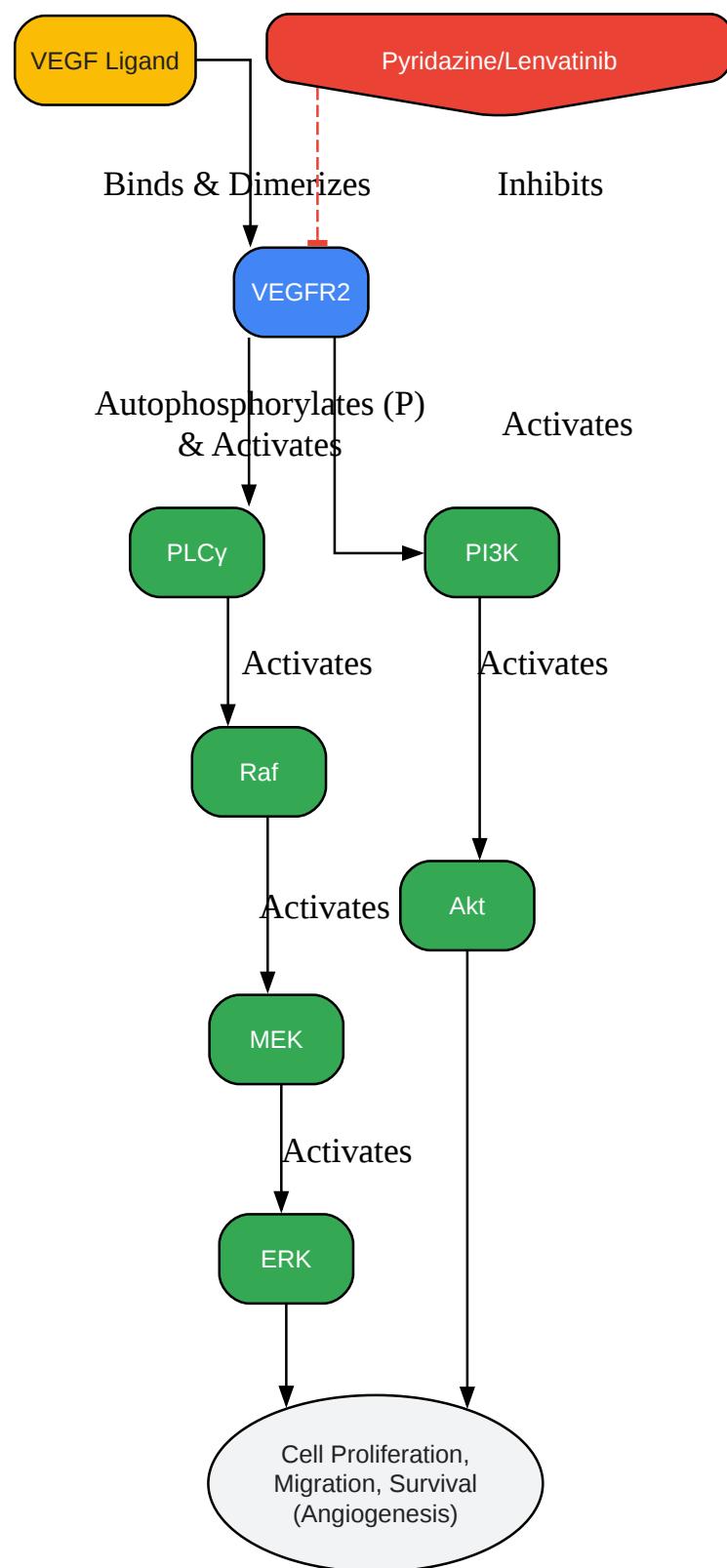
Target: TAK1	Inhibitor Scaffold	Compound	Potency (IC50)	Citation
Pyridazine-Based	Imidazo[1,2-b]pyridazine	Compound 26	% Ctrl (500 nM): <10%	
Non-Pyridazine Alternative	Aminobenzimidazole	Takinib	8.2-9.5 nM (0.0082-0.0095 μ M)	[6]

Key Signaling Pathways and Inhibition

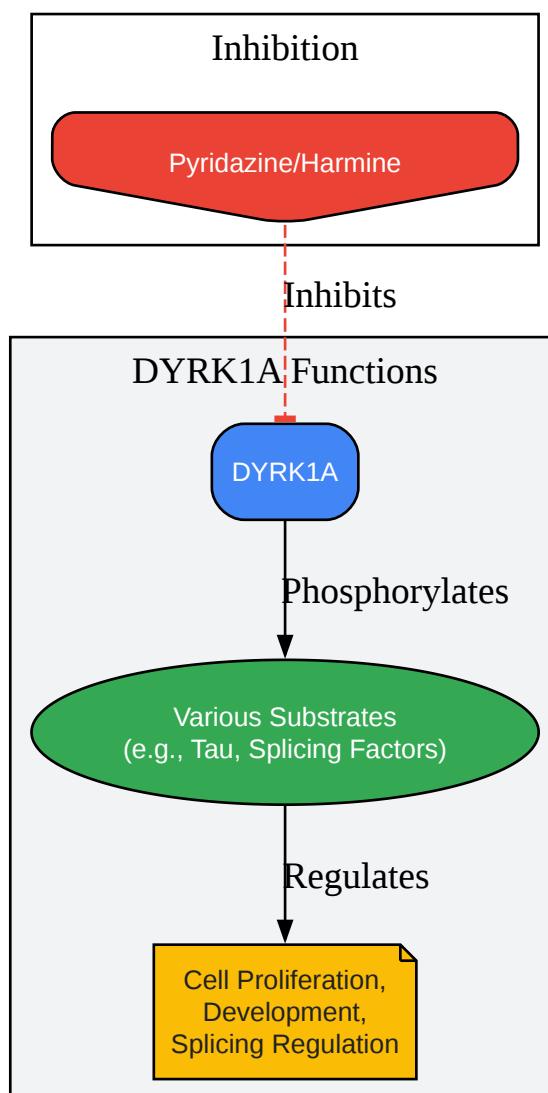
Understanding the mechanism of action requires a clear visualization of the signaling cascades targeted by these compounds. The following diagrams illustrate the primary pathways discussed in this guide.

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Caption: TGF-β signaling pathway and its inhibition by ALK5 inhibitors.

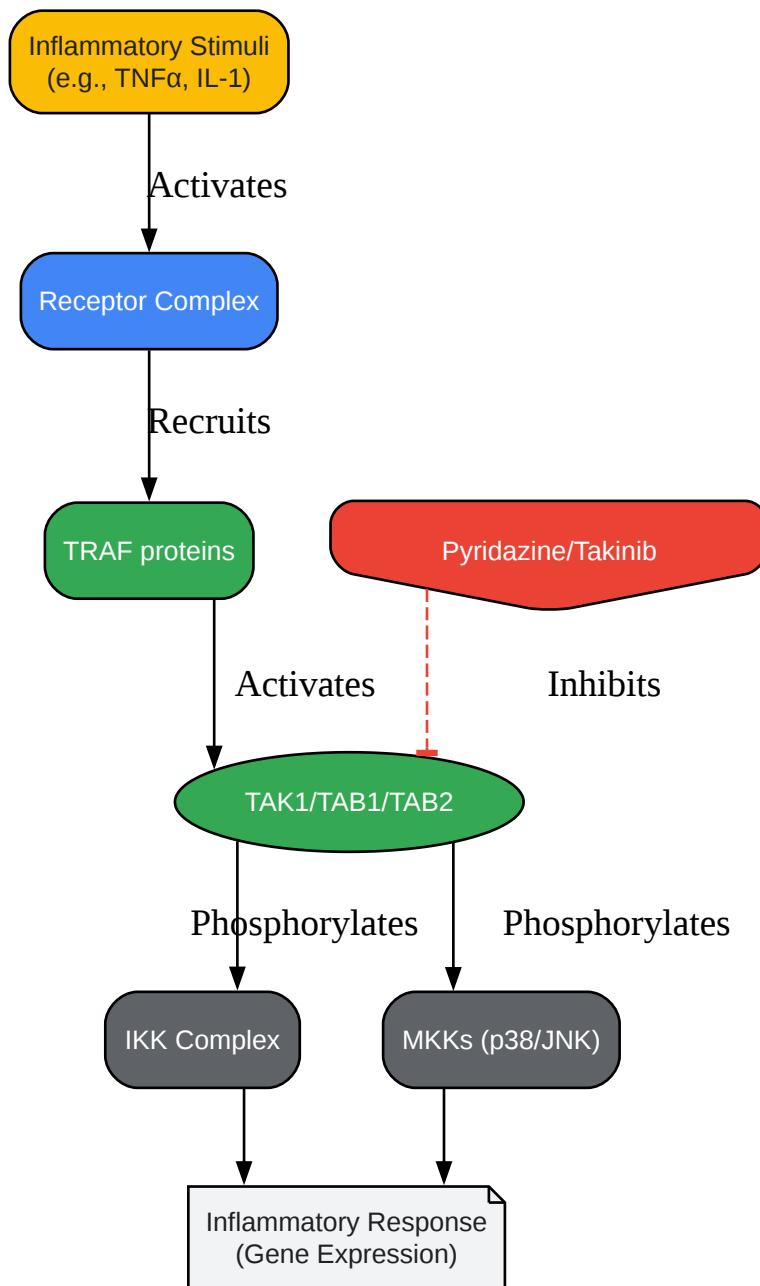
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Caption: VEGFR2 signaling pathway and its inhibition.



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Caption: DYRK1A function and mechanism of inhibition.



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Caption: TAK1 signaling in inflammatory pathways and its inhibition.

Experimental Protocols for Specificity Assessment

A robust assessment of inhibitor specificity is critical for preclinical development. A multi-tiered approach is recommended, combining biochemical and cell-based assays with broad-spectrum profiling.

In Vitro Kinase Profiling (Radiometric Assay)

This biochemical assay is a primary screen to determine the potency and selectivity of a compound against a large panel of purified kinases.

- Objective: To determine the IC₅₀ values of the test compound against a broad array of kinases.
- Materials:
 - Purified recombinant kinases (e.g., a panel of >400 kinases).
 - Specific peptide or protein substrates for each kinase.
 - Test compound stock solution (e.g., 10 mM in DMSO).
 - Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
 - [γ -³³P]ATP.
 - ATP solution.
 - 384-well plates.
 - Phosphocellulose filter plates.
 - Scintillation counter.
- Procedure:
 - Prepare serial dilutions of the test compound. A common approach is a 10-point, 3-fold serial dilution starting from 100 μ M.
 - In the wells of a microplate, add the specific kinase, its corresponding substrate, and the diluted test compound.
 - Initiate the kinase reaction by adding a mixture of ATP and [γ -³³P]ATP.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the radiolabeled substrate.
- Wash the filter plate to remove unincorporated [γ -³³P]ATP.
- Measure the radioactivity of each well using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.[\[7\]](#)

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor engages and modulates the activity of its intended target within a cellular context.

- Objective: To measure the inhibition of target phosphorylation in cells treated with the test compound.
- Materials:
 - Cell line expressing the target kinase.
 - Test compound.
 - Cell lysis buffer.
 - Primary antibodies (total and phospho-specific for the target kinase).
 - Secondary antibody (HRP-conjugated).
 - Chemiluminescent substrate.
 - Protein electrophoresis and transfer equipment.
- Procedure:

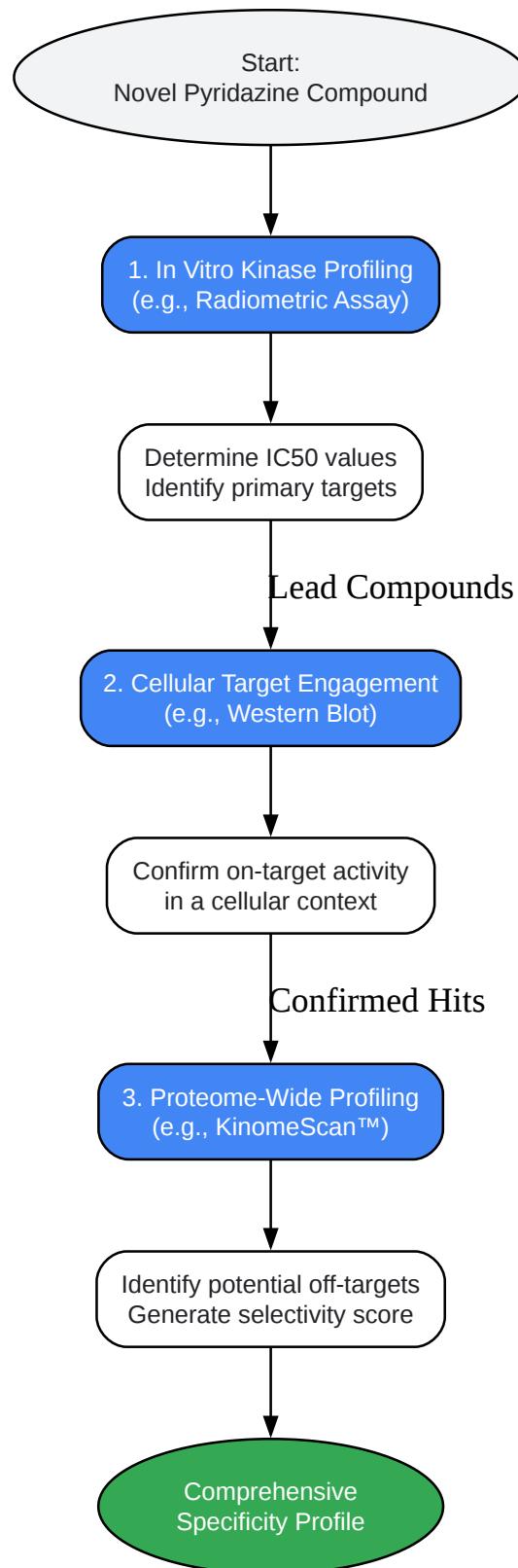
- Culture cells to an appropriate confluence.
- Treat cells with various concentrations of the test compound for a specified time. Include a vehicle control (e.g., DMSO).
- Lyse the cells and quantify the protein concentration of the lysates.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein.
- Wash and then incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an antibody for the total target protein to ensure equal loading.
- Quantify band intensities to determine the dose-dependent inhibition of target phosphorylation.

Proteome-Wide Off-Target Profiling (e.g., KinomeScan™)

This competition binding assay provides a comprehensive view of a compound's selectivity by measuring its binding affinity against a large panel of kinases.

- Objective: To quantitatively measure the binding interactions of a test compound against hundreds of kinases to identify potential off-targets.
- Methodology: The KinomeScan™ approach utilizes a proprietary active site-directed competition binding assay. A test compound is profiled at a fixed concentration (e.g., 1 μ M) against a panel of human kinases. The results are reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase. Hits are often defined as kinases showing a significant reduction in binding (e.g., >90% inhibition).

Experimental Workflow for Specificity Assessment



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Caption: Workflow for assessing kinase inhibitor specificity.

Conclusion

Derivatives of **5-methylpyridazin-3-amine** demonstrate significant potential as potent and selective kinase inhibitors. The data presented indicates that compounds incorporating this scaffold can achieve nanomolar potency against key oncogenic and fibrotic targets such as ALK5 and VEGFR2. However, as with any kinase inhibitor, a thorough assessment of target specificity is paramount. Broad-spectrum profiling often reveals off-target activities that may contribute to both therapeutic efficacy and potential toxicity. By employing a systematic and multi-faceted evaluation strategy, researchers can effectively characterize the selectivity profile of novel **5-methylpyridazin-3-amine** derivatives, thereby guiding their optimization and advancing the development of safer and more effective targeted therapies.

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